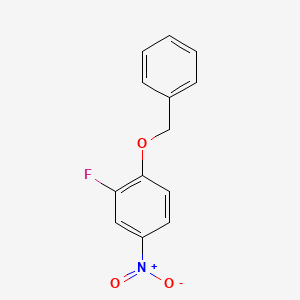

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Description

Contextualizing 1-(Benzyloxy)-2-fluoro-4-nitrobenzene within Contemporary Organic Synthesis and Medicinal Chemistry

In the landscape of modern chemical research, this compound serves as a crucial intermediate for creating sophisticated molecular architectures. lookchem.com Its utility is particularly pronounced in the pharmaceutical and agrochemical industries. lookchem.com In medicinal chemistry, the compound is a precursor for the synthesis of various pharmaceutical agents. The distinct functional groups on the molecule allow for sequential and specific chemical modifications, which is a cornerstone of drug development. Its incorporation into larger molecules can contribute to their desired therapeutic properties. lookchem.com

As a versatile building block in organic synthesis, its unique combination of functional groups facilitates a range of chemical reactions. lookchem.com This allows for the construction of complex molecules with specific applications across different industries. Researchers utilize this compound to produce compounds for pest control and crop protection, thereby contributing to agricultural productivity. lookchem.com

Significance of Fluorine and Nitro Substituents in Aromatic Systems for Chemical Reactivity and Biological Activity

The chemical reactivity and biological potential of this compound are significantly influenced by the presence of the fluorine and nitro substituents on the aromatic ring.

The fluorine atom , being the most electronegative element, has a profound impact when incorporated into organic molecules. tandfonline.com Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), means it can often be substituted for hydrogen without causing significant steric hindrance. tandfonline.combenthamscience.com The introduction of fluorine can alter a molecule's electron distribution, which in turn affects its pKa, dipole moment, and chemical stability. tandfonline.com In drug design, fluorine is strategically used to enhance pharmacokinetic properties such as metabolic stability, due to the strength of the carbon-fluorine bond compared to a carbon-hydrogen bond, and to improve membrane permeation. tandfonline.com Furthermore, fluorine can increase the lipophilicity of a molecule, which can enhance the hydrophobic interactions between a drug and its target protein, potentially leading to increased binding affinity and biological activity. benthamscience.comingentaconnect.comscispace.comresearchgate.net

The nitro group (NO2) is a potent electron-withdrawing group, a characteristic that deactivates the aromatic ring through resonance effects. nih.govnih.gov This electronic influence is critical for the molecule's reactivity in further synthetic steps. In the context of biological activity, the nitro group is a key feature in a wide array of pharmaceuticals, including antimicrobial, anticancer, and antifungal agents. ontosight.airesearchgate.net The presence of a nitro group can significantly affect a compound's lipophilicity, which influences its ability to cross biological membranes. ontosight.ai In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, or a nitro radical anion. nih.govsvedbergopen.com This redox capability is often linked to the therapeutic mechanism of nitro-containing drugs, but also to their potential toxicity. nih.govsvedbergopen.com The nitro group can therefore be considered both a pharmacophore and a toxicophore. nih.govresearchgate.net

Impact of Key Substituents on Molecular Properties

| Substituent | Property | Significance in Chemical & Biological Systems |

|---|---|---|

| Fluorine (-F) | High Electronegativity | Alters electron distribution, impacting pKa and chemical reactivity. tandfonline.com |

| Small Atomic Size | Allows substitution for hydrogen with minimal steric effect. benthamscience.comingentaconnect.com | |

| Strong C-F Bond | Enhances metabolic stability of the molecule. tandfonline.com | |

| Increased Lipophilicity | Improves membrane permeation and can enhance binding affinity to target proteins. tandfonline.comresearchgate.net | |

| Nitro (-NO2) | Strong Electron-Withdrawing Nature | Influences the electronic properties and reactivity of the aromatic ring. nih.govsvedbergopen.com |

| Modulation of Polarity/Lipophilicity | Affects the molecule's ability to cross biological membranes. ontosight.ai | |

| Redox Activity | Can be enzymatically reduced to reactive intermediates, forming the basis for the biological activity of many nitro compounds. nih.govnih.gov |

Overview of Research Trajectories for this compound

Research involving this compound is primarily directed by its utility as a precursor in the synthesis of targeted, biologically active compounds. Its structural framework is ideal for developing novel therapeutic agents. Investigations have shown its application in creating a variety of complex derivatives with potential use in medicine. lookchem.com

Key research applications include its use in the synthesis of:

Dual c-Met and VEGFR-2 Kinase Inhibitors : The compound has been used to prepare thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,1-f] lookchem.comtandfonline.comingentaconnect.comtriazine derivatives, which have been evaluated as dual inhibitors for these important cancer-related kinases. lookchem.com

Potential Hypoglycemic Agents : It is a starting material for tetrahydrocarbazole derivatives that are being investigated for their potential to lower blood sugar levels. lookchem.com

Antibacterial Hybrids : The molecule serves as an intermediate in the synthesis of new oxazolidinone-fluoroquinolone hybrids, which are studied for their antibacterial activities and mode of action. lookchem.com

Cadazolid Intermediate : It is also employed in the preparation of a key intermediate for Cadazolid, an oxazolidinone antibiotic. lookchem.com

These research paths underscore the compound's importance as a foundational element in the discovery and development of new chemical entities with significant therapeutic potential. lookchem.com

Documented Research Applications of this compound

| Synthesized Compound Class | Therapeutic Target / Potential Application |

|---|---|

| Thieno[2,3-d]pyrimidine derivatives | Dual c-Met and VEGFR-2 kinase inhibitors (Anticancer) lookchem.com |

| Pyrrolo[2,1-f] lookchem.comtandfonline.comingentaconnect.comtriazine derivatives | Dual c-Met and VEGFR-2 kinase inhibitors (Anticancer) lookchem.com |

| Tetrahydrocarbazole derivatives | Hypoglycemic agents lookchem.com |

| Oxazolidinone-fluoroquinolone hybrids | Antibacterial agents lookchem.com |

| Cadazolid key intermediate | Antibiotic synthesis lookchem.com |

Propriétés

IUPAC Name |

2-fluoro-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEYJMWVGVVRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621799 | |

| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76243-24-8 | |

| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategic Preparations of 1 Benzyloxy 2 Fluoro 4 Nitrobenzene and Its Positional Isomers

Classical and Modern Synthetic Routes for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

The synthesis of this compound is predominantly achieved through two main retrosynthetic disconnections: Nucleophilic Aromatic Substitution (SNAr) and electrophilic nitration. The SNAr pathway is often favored due to its high regioselectivity, utilizing readily available halonitrobenzenes. Alternatively, the nitration of a corresponding substituted benzene (B151609) ether offers a different route, though control of isomeric products can be more challenging.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for forming aryl ethers. acsgcipr.org The mechanism requires an aromatic ring activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). acs.orglibretexts.org The reaction proceeds via a two-step addition-elimination process involving a resonance-stabilized Meisenheimer complex intermediate. acs.org

A highly effective and regioselective route to this compound employs 2,4-difluoronitrobenzene (B147775) as the key intermediate. acs.org In this substrate, both fluorine atoms are activated towards nucleophilic displacement by the strong electron-withdrawing nitro group at the C4 position. The fluorine at C2 is ortho to the nitro group, and the fluorine at C4 is para. This dual activation makes 2,4-difluoronitrobenzene a highly reactive substrate for SNAr reactions. acs.orgresearchgate.net

The reaction with benzyl (B1604629) alcohol in the presence of a base leads to the selective displacement of one of the fluorine atoms to form the desired benzyloxy ether. Research has shown that the substitution occurs preferentially at the C2 position (ortho to the nitro group), yielding this compound over its positional isomer, 4-(benzyloxy)-2-fluoro-1-nitrobenzene (B1289178). acs.org This regioselectivity is a critical aspect of the synthesis and can be influenced by reaction conditions.

The efficiency and regioselectivity of the SNAr reaction between 2,4-difluoronitrobenzene and benzyl alcohol are highly dependent on the optimization of reaction parameters, particularly the choice of solvent, base, and temperature. acs.org

Solvent Effects: The polarity of the solvent plays a crucial role in determining the product distribution. Studies have demonstrated that nonpolar solvents, such as toluene, significantly favor the formation of the desired ortho-substituted product, this compound. acs.orgresearchgate.netfigshare.com In contrast, polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), and Dimethylformamide (DMF) tend to increase the formation of the disubstituted byproduct and the isomeric para-substituted product. acs.org The preference for ortho-substitution in nonpolar solvents is attributed to the formation of a six-membered polar transition state. acs.org

Base Selection and Method of Addition: A non-nucleophilic base is required to deprotonate the benzyl alcohol, forming the benzyl oxide nucleophile. Potassium tert-butoxide (KOtBu) is commonly used. The method of addition is also critical. When the substrate (2,4-difluoronitrobenzene) is added to a pre-formed mixture of the nucleophile and base, significant amounts of the disubstituted byproduct can be formed. A more effective method involves the slow addition of the base to a mixture of the substrate and benzyl alcohol. This in situ generation of the nucleophile keeps its concentration low, minimizing side reactions and improving selectivity for the mono-substituted product. acs.org

Temperature Control: The reaction temperature influences the reaction rate. The SNAr reaction with 2,4-difluoronitrobenzene is typically fast, and conducting the reaction at controlled temperatures, for instance between 22 °C and 50 °C, allows for efficient conversion while managing selectivity. acs.org

| Solvent | Temperature (°C) | Product Ratio (ortho:para:disubstituted) | Primary Product |

|---|---|---|---|

| Toluene | 22 | >95 : <3 : ~1.7 | This compound |

| Dichloromethane (DCM) | 22 | Significant isomer and disubstituted product | Mixture |

| Tetrahydrofuran (THF) | 22 | Increased isomer and disubstituted product | Mixture |

| Acetonitrile (MeCN) | 22 | Increased isomer and disubstituted product | Mixture |

| Dimethylformamide (DMF) | 22 | High levels of disubstituted product (~60%) | Disubstituted Product |

An alternative synthetic approach involves the direct nitration of a precursor molecule, such as 1-(benzyloxy)-2-fluorobenzene. This is a classic electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. frontiersin.orgchemistrysteps.com The success of this strategy hinges on the directing effects of the substituents already present on the benzene ring.

In the nitration of 1-(benzyloxy)-2-fluorobenzene, the regiochemical outcome is governed by the interplay between the benzyloxy and fluoro substituents.

Benzyloxy Group (-OCH₂Ph): As an alkoxy group, the benzyloxy substituent is a powerful activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through a resonance effect (+M effect), stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.org

Fluorine Atom (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). stackexchange.comvaia.com However, it possesses lone pairs that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org

When both groups are present, the powerful activating and directing effect of the benzyloxy group dominates. The nitration is expected to occur primarily at the positions that are ortho or para to the benzyloxy group. In 1-(benzyloxy)-2-fluorobenzene, the C4 and C6 positions are para and ortho to the benzyloxy group, respectively. The C4 position is also meta to the fluorine atom. Given that the benzyloxy group is a stronger activator than fluorine is a deactivator, the incoming nitro group will be directed to the C4 position, which is para to the benzyloxy group, leading to the formation of this compound. Nitration of the related 2-fluoro-1,4-dimethoxybenzene has been shown to be highly selective, yielding a single product, which supports the feasibility of achieving high regioselectivity in similar systems. mdpi.com

While the directing group effects provide a strong basis for predicting the major product, achieving exclusive formation of a single isomer during nitration can be challenging. nih.gov Several factors can lead to the formation of isomeric byproducts.

Competing Directing Effects: Although the benzyloxy group is the dominant director, the fluoro group still directs ortho and para to itself (C3 and C5 positions relative to the fluorine). This can lead to the formation of minor amounts of other isomers.

Steric Hindrance: Attack at the C6 position, which is ortho to the bulky benzyloxy group, may be sterically hindered, which further favors substitution at the less hindered C4 (para) position. frontiersin.org

Reaction Conditions: Nitration reactions are often highly exothermic and sensitive to reaction conditions. Over-nitration to form dinitro products is a common side reaction if the temperature and concentration of nitrating agents are not carefully controlled. frontiersin.org Furthermore, the strongly acidic conditions can lead to side reactions, especially with highly activated rings like those containing alkoxy groups, which can undergo decomposition. dtic.millibretexts.org

Therefore, careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of the desired this compound and minimize the formation of unwanted positional isomers and byproducts. dtic.mil

| Substituent | Classification | Directing Effect | Governing Electronic Effect |

|---|---|---|---|

| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para | Resonance Donation (+M) > Inductive Withdrawal (-I) |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Withdrawal (-I) > Resonance Donation (+M) |

Nitration Pathways for Substituted Benzene Ethers

Synthesis of Related Isomers and Analogs of this compound

The strategic placement of fluoro and nitro groups on the benzene ring significantly influences the synthetic accessibility and reactivity of the target benzyloxy ethers. The following subsections detail the synthetic approaches to key positional isomers and chlorinated analogs.

Synthetic Approaches to 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (B7902547)

While a direct, detailed synthesis for 1-(benzyloxy)-4-fluoro-2-nitrobenzene is not extensively documented in readily available literature, its preparation can be logically approached through the Williamson ether synthesis. The key starting material for this synthesis would be 4-fluoro-2-nitrophenol (B1295195).

The proposed synthetic pathway involves the deprotonation of 4-fluoro-2-nitrophenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. The resulting phenoxide then acts as a nucleophile, attacking benzyl bromide or benzyl chloride to form the desired ether.

General Reaction Scheme for 1-(Benzyloxy)-4-fluoro-2-nitrobenzene:

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 4-Fluoro-2-nitrophenol | Benzyl bromide, K₂CO₃ | DMF | Room Temp. to moderate heating | Not specified |

This table is based on general Williamson ether synthesis principles, as specific literature data was not found.

Synthetic Routes to 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

The synthesis of 4-(benzyloxy)-2-fluoro-1-nitrobenzene is typically achieved through the benzylation of 2-fluoro-4-nitrophenol (B1220534). This reaction follows the general principles of the Williamson ether synthesis.

In a common procedure, 2-fluoro-4-nitrophenol is treated with benzyl chloride in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide in a solvent such as acetone. The reaction mixture is heated to reflux to ensure the completion of the reaction.

Reaction Data for the Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Reaction Time & Temp. |

| 2-Fluoro-4-nitrophenol | Benzyl chloride | K₂CO₃ | KI | Acetone | Reflux |

Detailed yield and specific reaction times are often proprietary or found in patent literature.

Preparation of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (B1376533)

The synthesis of 2-(benzyloxy)-1-fluoro-4-nitrobenzene is accomplished by the reaction of 2-fluoro-5-nitrophenol (B1323201) with benzyl bromide. In a documented procedure, the reaction is carried out in N,N-dimethylformamide (DMF) with potassium carbonate as the base. The mixture is heated to 60°C for 3 hours, resulting in a high yield of the desired product after purification.

Synthetic Parameters for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

| Starting Material | Reagents | Solvent | Temperature | Duration | Yield |

| 5-Fluoro-2-nitrophenol | Benzyl bromide, K₂CO₃ | DMF | 60°C | 3 hours | 88% |

Synthesis of Chlorinated Analogs for Comparative Studies

Chlorinated analogs of benzyloxy-fluoro-nitrobenzene are synthesized for comparative studies in various applications, including as intermediates in medicinal chemistry. The synthetic routes are analogous to those of their fluorinated counterparts, typically involving a Williamson ether synthesis.

For instance, the synthesis of 4-(benzyloxy)-3-chloronitrobenzene is achieved by reacting 3-chloro-4-fluoronitrobenzene (B104753) with benzyl alcohol in the presence of potassium hydroxide in acetonitrile. The reaction is conducted at a temperature below 45°C for 14 hours, yielding the product in high purity.

Another example is the preparation of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene . This compound is synthesized from 2-chloro-4-nitrophenol (B164951) and 1-(bromomethyl)-3-fluorobenzene in acetonitrile with sodium carbonate as the base. The reaction is stirred at 313 K (40°C) for 8 hours.

Synthesis of Chlorinated Analogs

| Product | Starting Phenol (B47542) | Benzylating Agent | Base | Solvent | Reaction Conditions |

| 4-(Benzyloxy)-3-chloronitrobenzene | (from 3-chloro-4-fluoronitrobenzene) | Benzyl alcohol | KOH | Acetonitrile | <45°C, 14 h |

| 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | 2-Chloro-4-nitrophenol | 1-(Bromomethyl)-3-fluorobenzene | Na₂CO₃ | Acetonitrile | 40°C, 8 h |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. These principles are being applied to the synthesis of benzyloxy-nitroaromatic compounds through catalytic approaches and the adoption of greener reaction conditions.

Catalytic Approaches in Benzyloxy Group Introduction and Nitro Reduction

Catalytic Introduction of the Benzyloxy Group:

The Williamson ether synthesis, while robust, often requires stoichiometric amounts of base and can generate significant salt waste. Catalytic methods offer a more atom-economical alternative. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. jetir.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the benzyl halide, thereby accelerating the reaction under milder conditions and often with improved yields.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating these reactions. nih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. asianpubs.orgresearchgate.net

Catalytic Reduction of the Nitro Group:

The reduction of the nitro group to an amine is a crucial transformation, as the resulting anilines are valuable intermediates for pharmaceuticals and other fine chemicals. Catalytic hydrogenation is the most common and greenest method for this reduction. A wide range of heterogeneous catalysts are employed, with noble metals like palladium (Pd), platinum (Pt), and gold (Au) supported on carbon (e.g., Pd/C) being highly effective. researchgate.netmdpi.com

Recent research has focused on developing more sustainable catalysts using earth-abundant metals such as iron (Fe), copper (Cu), and nickel (Ni). nih.gov These catalysts offer a more cost-effective and environmentally friendly alternative to precious metal catalysts. mdpi.com Photocatalytic reduction methods under visible light are also gaining attention as a green and sustainable approach. acs.orgrsc.org

Green Chemistry Considerations in Synthesis:

The principles of green chemistry are increasingly being integrated into the synthesis of benzyloxy-nitroaromatic compounds. Key considerations include:

Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF with more benign alternatives such as ethanol (B145695) or even water (in the case of PTC). acs.orgresearchgate.net

Energy Efficiency: Employing microwave-assisted heating to reduce reaction times and energy consumption. researchgate.net

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. jetir.orgoup.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Flow Chemistry and Continuous Processing for Scalable Synthesis

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry offer significant potential for its scalable and safe production. rsc.org Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This technology provides substantial advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents, such as nitration reactions. rsc.orgnih.gov

The synthesis of nitroaromatic compounds, integral to the structure of the target molecule, often presents safety challenges in batch reactors due to poor heat transfer and the risk of thermal runaway. rsc.org Continuous flow systems mitigate these risks through a high surface-area-to-volume ratio, enabling superior heat and mass transfer. rsc.org This precise temperature control allows for reactions to be conducted under more aggressive conditions with higher reproducibility and yield, while minimizing the formation of byproducts. rsc.org

Key advantages of applying flow chemistry to the synthesis of this compound would include:

Enhanced Safety: The small internal volume of flow reactors ensures that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with exothermic events or unstable intermediates.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry leads to optimized reaction conditions, enhancing product yield and selectivity. rsc.org

Scalability: Scaling up production in a flow system is achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. researchgate.net

Automation: Continuous flow processes are highly amenable to automation, allowing for consistent production quality, reduced labor costs, and the ability to integrate synthesis and purification steps into a single, streamlined operation. nih.gov

The development of a scalable, continuous flow process for the synthesis of the active pharmaceutical ingredient Eflornithine, which also involves handling challenging reagents, demonstrates the industrial viability of this technology for producing complex molecules. researchgate.netfigshare.com A hypothetical flow process for this compound could involve pumping a solution of 2-fluoro-4-nitrophenol and a base through one inlet of a microreactor to form the phenoxide in situ, which would then merge with a stream of benzyl halide at a T-mixer before entering a heated reactor coil to complete the Williamson ether synthesis.

Table 1: Comparison of Batch vs. Potential Flow Synthesis Parameters for Nitrophenyl Ether Synthesis

| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

| Reaction Vessel | Large stirred tank reactor | Microreactor or tube reactor |

| Heat Transfer | Limited, risk of hotspots | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with large reagent volumes | Inherently safer, small reaction volume |

| Scalability | Complex, requires re-optimization | Linear, by time or numbering-up |

| Control | Moderate control over parameters | Precise control of temperature, time, stoichiometry |

| Reproducibility | Can be variable between batches | High, due to automation and control |

Solvent-Free and Reduced-Solvent Methodologies

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Solvent-free or reduced-solvent methodologies for the Williamson ether synthesis offer advantages such as reduced environmental impact, lower costs, and simplified purification procedures. jetir.org

One effective approach for the synthesis of benzyl ethers under these conditions is the use of Phase-Transfer Catalysis (PTC) . jetir.orgjetir.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase (or a solvent-free liquid phase of the benzyl halide) where the reaction occurs. jetir.orgyoutube.com

For the synthesis of this compound, this could involve reacting solid 2-fluoro-4-nitrophenol with an aqueous solution of a base like sodium hydroxide, in the presence of a phase-transfer catalyst and benzyl chloride. The catalyst forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase to react with the benzyl chloride. youtube.com This method can be highly efficient, require milder reaction conditions, and avoid the need for anhydrous organic solvents. jetir.org

Solid-supported synthesis represents another green alternative. The reaction can be carried out by mixing the neat reactants (2-fluoro-4-nitrophenol and benzyl halide) with a solid base, such as potassium carbonate or potassium hydroxide, sometimes with microwave irradiation to accelerate the reaction rate. The absence of a solvent simplifies the work-up, as the product can often be isolated by simple filtration and washing.

Table 2: Exemplary Conditions for Reduced-Solvent Williamson Ether Synthesis

| Reactants | Catalyst/Base | Solvent Conditions | Temperature (°C) | Yield | Reference Analogy |

| 4-Ethylphenol, Methyl iodide | Tetrabutylammonium bromide / NaOH | Biphasic (Water/Organic) | < 65 | Good | youtube.com |

| 4-Nitrophenol, Benzyl bromide | K₂CO₃ | DMF (Reduced) | Room Temp. | High | researchgate.net |

| Various Phenols, Aryl Halides | Cesium Carbonate | NMP (Reduced) | 70 | Good - Excellent | researchgate.net |

| o-Nitro-p-cresol, Methyl chloride | NaOH/KOH | Water | 110 | Not specified | google.com |

These methodologies demonstrate a shift towards more sustainable synthetic practices. By reducing solvent use, these approaches not only decrease the environmental footprint of the chemical process but can also lead to more efficient and economically viable production on an industrial scale.

Iii. Mechanistic Investigations of Reactions Involving 1 Benzyloxy 2 Fluoro 4 Nitrobenzene

Reactivity Profiling of the Nitro Group in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

The para-nitro group profoundly influences the chemical characteristics of the aromatic ring, primarily through its strong electron-withdrawing nature.

The nitro group in this compound can be readily reduced to a primary amine, yielding 2-(benzyloxy)-5-fluoroaniline. lookchem.combldpharm.com This transformation is a cornerstone in synthetic chemistry as it converts an electron-deactivated ring into an electron-rich system, opening up new avenues for functionalization.

Commonly, this reduction is achieved through catalytic hydrogenation. A variety of catalysts and conditions can be employed, with palladium on carbon (Pd/C) being a frequent choice. The reaction typically proceeds under a hydrogen atmosphere. The selection of catalyst and reaction conditions is crucial to ensure high yield and chemoselectivity, particularly to avoid the simultaneous cleavage of the benzyloxy group.

The resulting product, 2-(benzyloxy)-5-fluoroaniline, is a valuable synthetic intermediate, particularly in the pharmaceutical industry. lookchem.com Substituted anilines are key building blocks for a wide range of biologically active molecules. For instance, similar aniline (B41778) derivatives are crucial precursors in the synthesis of potent kinase inhibitors, such as those targeting VEGFR-2 and c-Met, which are implicated in cancer angiogenesis. rasayanjournal.co.innih.govrsc.org The presence of the fluoro and benzyloxy groups on the aniline core provides specific steric and electronic properties that can be exploited in the design of complex drug molecules.

| Reagent/Catalyst | Typical Conditions | Selectivity Considerations |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | Highly efficient; may also cleave benzyl (B1604629) ethers (hydrogenolysis). |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Classic method; works well in the presence of various functional groups. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Mild and often chemoselective; avoids cleavage of many protecting groups. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Room Temperature | Useful for sensitive substrates. |

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect stems from a combination of a strong negative inductive effect (-I) and a significant negative resonance effect (-M). This drastically reduces the electron density of the benzene (B151609) ring, making it much less susceptible to electrophilic aromatic substitution (EAS). byjus.com

Conversely, this electron deficiency greatly activates the aromatic ring for nucleophilic aromatic substitution (NAS). youtube.com The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in NAS reactions. This effect is most pronounced at the ortho and para positions. In this molecule, the fluorine atom at the C-2 position is ortho to the nitro group (and also para to the benzyloxy group), making it highly activated towards displacement by nucleophiles.

Reactivity of the Benzyloxy Group: Cleavage and Functional Group Interconversion

The benzyloxy group serves two primary roles in the molecule: as a protecting group for a phenol (B47542) and as a directing group in certain catalytic reactions.

The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its general stability and the variety of methods available for its removal. The most common deprotection strategy is catalytic hydrogenolysis. acsgcipr.org This reaction involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to yield the corresponding phenol and toluene. organic-chemistry.org

A significant challenge in the deprotection of this compound is chemoselectivity. Standard hydrogenolysis conditions that cleave the benzyl ether can also readily reduce the nitro group. researchgate.net Achieving selective de-O-benzylation without affecting the nitro group requires careful selection of catalysts and reaction conditions. For instance, certain catalyst poisons or modified catalysts can sometimes be used to temper the reactivity and achieve the desired selectivity.

Alternative deprotection methods that avoid the use of hydrogen gas can also be employed. These include:

Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers, often at low temperatures. This method can be chemoselective in the presence of other functional groups. organic-chemistry.org

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of certain benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like p-methoxybenzyl), although methods for simple benzyl ethers also exist. organic-chemistry.orgnih.gov

| Method | Reagents | Advantages | Challenges with this compound |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction, common and effective. | Concurrent reduction of the nitro group is highly likely. researchgate.net |

| Lewis Acid Cleavage | BCl₃, AlCl₃ | Avoids reduction of the nitro group. | Harsh conditions may not be compatible with all substrates. |

| Oxidative Deprotection | DDQ, PIFA | Mild conditions, orthogonal to reductive methods. organic-chemistry.org | Reactivity can be substrate-dependent. |

Beyond its role as a protecting group, the benzyloxy group can function as a directing group in modern transition-metal-catalyzed reactions, particularly in C-H activation/functionalization. snnu.edu.cnresearchgate.net The oxygen atom of the ether can act as a Lewis base, coordinating to a metal catalyst center. This coordination brings the catalyst into close proximity to the ortho C-H bonds of the aromatic ring, enabling their selective activation and subsequent functionalization. nih.gov

This strategy allows for the introduction of various substituents at the C-3 position of the this compound system, a position that might be difficult to access through classical electrophilic substitution due to the directing effects of the other substituents. After the desired functionalization, the benzyloxy directing group can be removed, providing an efficient route to complex substituted phenols. This approach is highly valuable in synthetic chemistry for building molecular complexity in a controlled and predictable manner. kiku.dk

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the C-2 position has a nuanced influence on the reactivity of the aromatic ring, stemming from the balance of its strong inductive electron-withdrawal (-I effect) and its moderate resonance electron-donation (+M effect). libretexts.orgyoutube.com

The dominant -I effect of the highly electronegative fluorine atom withdraws electron density from the ring, thus deactivating it towards electrophilic attack compared to benzene. However, the +M effect, which involves the donation of a lone pair of electrons from fluorine into the aromatic π-system, directs incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, this effect reinforces the ortho-, para-directing influence of the benzyloxy group.

In the context of nucleophilic aromatic substitution (NAS), the fluorine atom's role is critical. The strong electron-withdrawing effect of the para-nitro group makes the carbon atom attached to the fluorine (C-2) highly electrophilic. Fluoride (B91410) is an excellent leaving group in NAS reactions, particularly when the ring is activated by strong electron-withdrawing groups. nih.gov Therefore, this compound is an excellent substrate for NAS reactions, where a wide variety of nucleophiles can displace the fluoride ion to form new C-Nu bonds at the C-2 position. researchgate.netresearchgate.net The interplay between the activating nitro group and the good leaving group ability of the fluorine makes this a key reactive site on the molecule.

Activation towards Nucleophilic Aromatic Substitution

The structure of this compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This activation is primarily due to the synergistic electronic effects of the substituents on the benzene ring. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is paramount to the reaction's feasibility and rate.

The key activating feature of this compound is the presence of a strong electron-withdrawing nitro group (-NO₂) para to the fluorine leaving group. libretexts.orgstackexchange.com This positioning is critical because it allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance. libretexts.orgstackexchange.com This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the first step and accelerating the reaction. stackexchange.com

Furthermore, the fluorine atom itself contributes to the activation of the ring. Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. stackexchange.com While halogens are typically deactivating in electrophilic substitutions, in nucleophilic aromatic substitutions, this inductive withdrawal activates the system. stackexchange.com The combination of the strong resonance stabilization from the para-nitro group and the inductive activation from the ortho-fluoro group makes the molecule exceptionally reactive towards nucleophiles.

| Compound | Position of -NO₂ Group | Position of Leaving Group (X) | Key Activating Effect | Relative Rate (Illustrative) |

|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | para | 1 | Resonance (-M) & Inductive (-I) | High |

| 1-Fluoro-2-nitrobenzene | ortho | 1 | Resonance (-M) & Inductive (-I) | Very High |

| 1-Fluoro-3-nitrobenzene | meta | 1 | Inductive (-I) only | Low |

| This compound | para | 2 | Strong Resonance (-M) & Inductive (-I) | Very High |

Steric and Electronic Effects on Reaction Pathways

The reaction pathways of this compound are governed by a balance of steric and electronic effects imparted by its substituents.

Steric Effects: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. In this compound, the benzyloxy group is located adjacent (ortho) to the site of nucleophilic attack. The benzyloxy group is considerably bulkier than the fluorine atom it neighbors. This steric bulk can hinder the incoming nucleophile, potentially slowing the reaction rate compared to a less hindered substrate like 1-fluoro-2,4-dinitrobenzene. The degree of this steric hindrance depends on the size of the attacking nucleophile. researchgate.netrsc.org Larger, more sterically demanding nucleophiles will experience greater repulsion from the benzyloxy group, which could lead to lower reaction rates or favor alternative, less hindered reaction sites if any were available. researchgate.net

| Substituent | Position | Electronic Effect | Steric Effect | Impact on SNAr Pathway |

|---|---|---|---|---|

| -NO₂ (Nitro) | 4 (para to F) | Strongly activating (-M, -I) | Minimal at reaction center | Crucial for intermediate stabilization; directs regioselectivity. |

| -F (Fluoro) | 2 (ortho to benzyloxy) | Activating (-I); Leaving Group | Minimal | Increases electrophilicity of C-2; serves as the leaving group. |

| -OCH₂Ph (Benzyloxy) | 1 (ortho to F) | Weakly activating (-I) | Potentially significant | Contributes to ring activation; may sterically hinder nucleophilic attack. |

Mechanistic Studies of Halogenation and Decarboxylative Reactions with Related Systems

While specific mechanistic studies on the halogenation and decarboxylation of this compound are not extensively documented, the principles can be understood by examining related aromatic systems. Decarboxylative halogenation, or halodecarboxylation, is a process that converts aromatic carboxylic acids into aryl halides. nih.govacs.org This transformation is valuable as it can provide regioisomers that are not easily accessible through direct electrophilic aromatic halogenation. nih.govacs.org

Mechanistic investigations on various (hetero)aryl carboxylic acids have shown that these reactions often proceed through the formation of an aryl radical intermediate. princeton.eduacs.org A common strategy involves the use of a photocatalyst or a transition metal catalyst, such as copper, to facilitate the decarboxylation. princeton.eduacs.org

The general proposed mechanism involves the following steps:

Formation of an Aryl-Metal Complex: The aromatic carboxylic acid coordinates to a metal center (e.g., copper).

Decarboxylation to form an Aryl Radical: Upon activation, often by light (photoredox catalysis), a single-electron transfer can occur, leading to the extrusion of carbon dioxide (CO₂) and the formation of an aryl radical. princeton.edu

Halogen Atom Transfer: The highly reactive aryl radical is then trapped by a halogen atom source. This can occur via halogen atom transfer from a reagent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield the corresponding aryl bromide or iodide. princeton.edu

Reductive Elimination (for Cl/F): To form aryl chlorides or fluorides, the mechanism can involve the capture of the aryl radical by a copper(II) species, followed by reductive elimination from the resulting aryl-copper(III)-halide complex. princeton.edu

These mechanistic pathways, particularly the generation of aryl radical intermediates, provide a framework for predicting the behavior of related benzyloxy-nitrobenzene carboxylic acid derivatives in decarboxylative halogenation reactions. princeton.eduacs.org

Iv. Advanced Applications and Derivative Synthesis in Organic Chemistry Research

1-(Benzyloxy)-2-fluoro-4-nitrobenzene as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it an invaluable starting material for the synthesis of intricate organic molecules. The nitro group can be readily reduced to an amine, which can then participate in various cyclization reactions. The fluorine atom, a key feature of many modern pharmaceuticals, can act as a leaving group in nucleophilic aromatic substitution reactions or influence the electronic properties of the molecule. The benzyloxy group serves as a protecting group for the phenol (B47542), which can be deprotected at a later stage to reveal a reactive hydroxyl group. This combination of functionalities allows for a stepwise and controlled approach to the synthesis of complex targets. lookchem.com

Construction of Heterocyclic Systems

A significant application of this compound is in the synthesis of a variety of heterocyclic compounds. The precursor to many of these syntheses is 2-fluoro-4-nitroaniline (B181687), which can be conceptually derived from this compound through the reduction of the nitro group and subsequent reactions. This aniline (B41778) derivative is a key component in the construction of quinoline (B57606) and benzimidazole (B57391) frameworks.

The synthesis of quinoline derivatives, a class of heterocyclic compounds with a wide range of biological activities, can be achieved through various named reactions such as the Combes, Friedländer, and Pfitzinger syntheses, which often utilize aniline precursors. bohrium.comnih.goviipseries.orgorganic-chemistry.org For instance, the reaction of an aniline with a β-dicarbonyl compound is a common strategy for forming the quinoline core.

Similarly, benzimidazole derivatives, which are prevalent in medicinal chemistry, are frequently synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govpcbiochemres.comnih.govsemanticscholar.orgjapsonline.com The reduction of the nitro group in a 2-fluoro-4-nitroaniline derivative to form a 1,2-diamine is a critical step in this process.

A notable and more direct example of heterocyclic synthesis is the use of this compound in the preparation of pyrrolo[2,1-f] nih.govpcbiochemres.comnih.govtriazine derivatives. lookchem.com These compounds are of significant interest due to their therapeutic potential, particularly as kinase inhibitors.

Synthesis of Biologically Active Compounds

The utility of this compound as a building block extends to the synthesis of a diverse array of biologically active compounds. Its role as a key intermediate has been documented in the development of potential therapeutics for a range of diseases.

Table 1: Biologically Active Compounds Synthesized Using this compound

| Compound Class | Biological Activity | Therapeutic Area |

| Tetrahydrocarbazole derivatives | Hypoglycemic agents | Diabetes |

| Oxazolidinone-fluoroquinolone hybrids | Antibacterial | Infectious Diseases |

| Pyrrolo[2,1-f] nih.govpcbiochemres.comnih.govtriazine derivatives | Dual c-Met/VEGFR-2 kinase inhibitors | Oncology |

| Thieno[2,3-d]pyrimidine (B153573) derivatives | Dual c-Met/VEGFR-2 kinase inhibitors | Oncology |

This table summarizes the classes of biologically active compounds synthesized using this compound as a key intermediate and their potential therapeutic applications.

Detailed research has demonstrated the importance of this starting material in the synthesis of novel compounds with significant therapeutic potential. For example, its use in the creation of tetrahydrocarbazole derivatives has led to the identification of potent hypoglycemic agents. lookchem.com Furthermore, it has been employed in the synthesis of oxazolidinone-fluoroquinolone hybrids, which have shown promising antibacterial activities. lookchem.com In the field of oncology, this compound is a crucial intermediate in the synthesis of pyrrolo[2,1-f] nih.govpcbiochemres.comnih.govtriazine and thieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of the c-Met and VEGFR-2 kinases, both of which are important targets in cancer therapy. lookchem.com

Design and Synthesis of Novel Derivatives and Analogs of this compound

The inherent reactivity of this compound allows for the rational design and synthesis of a wide range of novel derivatives and analogs. By strategically modifying its structure, chemists can fine-tune the compound's properties for specific applications.

Structural Modifications for Targeted Reactivity

The reactivity of the aromatic ring in this compound is influenced by the interplay of its substituents. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, while the benzyloxy group is an activating, ortho-, para-director. The fluorine atom also influences the regioselectivity of reactions.

Structural modifications can be made to alter this reactivity. For instance, replacement of the fluorine atom with other halogens, such as chlorine, can modify the leaving group ability in nucleophilic aromatic substitution reactions. The electronic nature of the benzyloxy group can also be altered by introducing substituents on its phenyl ring, thereby modulating the electron density of the primary aromatic ring.

Incorporating Diverse Functional Groups for Broadened Applications

The introduction of additional functional groups onto the this compound scaffold can significantly broaden its synthetic utility. For example, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting derivatives can serve as precursors for a wider range of heterocyclic systems or as ligands for metal catalysts.

The aromatic ring itself can also be functionalized, for example, through nitration, although the existing nitro group makes this challenging. mdpi.com However, by carefully controlling reaction conditions, it is possible to introduce additional substituents that can serve as handles for further chemical transformations.

Applications in Material Science Research

While the primary application of this compound and its isomers has been in the synthesis of pharmaceuticals and agrochemicals, there is emerging interest in their potential use in material science. The presence of polar functional groups and an aromatic core suggests that derivatives of this compound could exhibit interesting properties for the development of functional organic materials.

For instance, the analogous compound 2-(benzyloxy)-4-fluoro-1-nitrobenzene (B184602) is utilized in the production of specialty chemicals and materials with specific properties, including enhanced thermal and chemical stability. The unique structure of these types of molecules allows for the development of novel materials with tailored characteristics. While specific applications of this compound in material science are not yet widely reported, its structural motifs are found in molecules used in the development of liquid crystals, polymers, and organic electronics. The ability to introduce various functional groups and create extended conjugated systems from this building block opens up possibilities for its future use in these and other areas of material science.

Precursors for Polymer Synthesis and Advanced Materials

This compound is a valuable starting material for the synthesis of monomers used in the production of advanced polymers, most notably fluorinated poly(aryl ether)s (PAEs). globethesis.com This class of materials is renowned for its exceptional thermal stability, chemical resistance, and desirable mechanical properties, making them suitable for applications in aerospace, electronics, and automotive industries. globethesis.com

The key to its utility in polymer synthesis lies in the reactivity of the fluorine atom. The strong electron-withdrawing effect of the nitro group in the para position activates the carbon-fluorine bond, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reaction is a cornerstone of poly(aryl ether) synthesis, where the fluorine atom is displaced by a phenoxide nucleophile to form a stable ether linkage. youtube.comnih.gov

To be used in polycondensation, the precursor molecule must be converted into a bifunctional monomer. One common strategy involves the debenzylation of the benzyloxy group to yield a free hydroxyl group (-OH). The resulting 2-fluoro-4-nitrophenol (B1220534) can then act as an A-B type monomer, where the nucleophilic phenoxide (A) of one molecule reacts with the electrophilic C-F site (B) of another, leading to self-polycondensation. The resulting polymer would feature nitro groups as pendants on the main chain, which could be further modified to tune the polymer's properties.

Alternatively, this precursor can be used to synthesize A-A or B-B type monomers. For instance, reaction with a bisphenol under conditions promoting SNAr would yield a dinitro-diether compound, which, after reduction of the nitro groups to amines, would become a diamine (A-A) monomer suitable for reaction with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively.

The incorporation of fluorine into the polymer backbone, facilitated by precursors like this compound, imparts several advantageous properties to the final material. These include a lower dielectric constant, reduced water absorption, and often improved solubility in organic solvents, which aids in processing. rsc.org Research on related fluorinated poly(aryl ether)s demonstrates their potential as high-performance dielectric materials for the demands of high-speed communication networks. rsc.org

Table 1: Properties of Representative Fluorinated Poly(aryl Ether)s

This table summarizes the typical properties of advanced polymers synthesized from fluorinated monomers, illustrating the potential characteristics of materials derived from this compound.

| Property | Value Range | Significance in Advanced Materials |

| Glass Transition Temp. (Tg) | 178–226 °C | Indicates the upper temperature limit for the material's use in rigid applications; high Tg is crucial for thermal stability. rsc.org |

| 5% Weight Loss Temp. (Td5) | 514–555 °C | Represents the onset of thermal degradation, highlighting the excellent thermal stability required for high-temperature processing and use. rsc.org |

| Dielectric Constant (@ 11 GHz) | 2.07–2.80 | A low dielectric constant is essential for materials used in high-frequency electronics to minimize signal loss and crosstalk. rsc.org |

| Dielectric Loss (@ 11 GHz) | 0.002–0.006 | Low dielectric loss is critical for minimizing energy dissipation as heat in electronic components. rsc.org |

| Water Absorption | 0.28–0.87% | Low moisture uptake ensures stable dielectric properties and dimensional stability in varying humidity environments. rsc.org |

Development of Optoelectronic Materials

The molecular architecture of this compound, featuring both an electron-donating group (benzyloxy ether) and a strong electron-withdrawing group (nitro), forms a classic donor-π-acceptor (D-π-A) motif. This electronic asymmetry is the foundation for second-order nonlinear optical (NLO) activity, making its derivatives promising candidates for electro-optic (EO) materials. researchgate.netrsc.org Electro-optic polymers are used in devices that convert electrical signals into optical signals, such as optical modulators and switches, which are critical components for high-speed optical communications and data processing. nict.go.jpphotonics.com

While the precursor itself has modest NLO properties, it serves as an excellent scaffold for the synthesis of more complex and potent NLO chromophores. rsc.org Research in this field focuses on enhancing the molecular hyperpolarizability (a measure of NLO activity) by extending the π-conjugated system connecting the donor and acceptor groups and by optimizing the strength of the donor and acceptor moieties.

Derivatives of this compound can be incorporated into functional EO polymers through two primary approaches:

Guest-Host Systems: A synthesized NLO chromophore derived from the precursor is physically dispersed within a host polymer matrix (e.g., polycarbonate or amorphous poly(methyl methacrylate)).

Side-Chain Polymers: The chromophore is chemically bonded as a side chain to a polymer backbone. This is often achieved by first introducing a polymerizable group, such as a vinyl or acrylate (B77674) function, to the chromophore before polymerization. arizona.edu This covalent attachment prevents phase separation and chromophore sublimation, leading to more stable and robust materials. nih.gov

To exhibit macroscopic EO activity, the randomly oriented chromophores within the polymer must be aligned in a non-centrosymmetric fashion. This is accomplished through a process called electric-field poling, where the material is heated above its glass transition temperature (Tg), subjected to a strong DC electric field to align the chromophores, and then cooled back below Tg to lock in the alignment. photonics.com The resulting material exhibits a change in its refractive index in response to an applied electric field, a phenomenon known as the Pockels effect. photonics.com The efficiency of this effect is quantified by the EO coefficient, r33.

Table 2: Performance of Representative Organic Electro-Optic (EO) Materials

This table showcases the electro-optic coefficients of well-established and high-performance chromophores, providing a benchmark for the potential of materials developed from this compound derivatives.

| Chromophore/Material | EO Coefficient (r33) (pm/V) | Wavelength (nm) | Notes |

| Lithium Niobate (LiNbO3) | 31 | 1310 | Inorganic crystal, industry standard for comparison. |

| JRD1 in amorphous polycarbonate | 138 | 1310 | A well-known benchmark guest-host EO polymer system. |

| BAH13 (Neat Film) | 1100 ± 100 | 1310 | A high-performance chromophore demonstrating significant EO activity. rsc.org |

| BAH13 in POH Modulator | 208 | 1550 | Performance within a plasmonic–organic hybrid (POH) device. rsc.org |

The structural features of this compound make it a promising starting point for creating novel chromophores designed to achieve high r33 values, thermal stability, and photostability, addressing the key challenges in the development of practical EO devices.

V. Computational Chemistry and Theoretical Studies of 1 Benzyloxy 2 Fluoro 4 Nitrobenzene

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to predict the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its most stable conformation. researchgate.net The molecule's structure is not rigid; rotation is possible around the C-O-C ether linkage and the bond connecting the benzyl (B1604629) group to the ether oxygen.

These calculations would explore the potential energy surface by varying key torsion angles to identify the global energy minimum, which corresponds to the most preferred spatial arrangement of the atoms. The presence of the bulky benzyloxy group and the electronegative fluorine and nitro groups would lead to specific intramolecular interactions, such as weak C-H···O or C-H···F hydrogen bonds and π-π stacking interactions between the aromatic rings, which stabilize certain conformations. aun.edu.egmdpi.comnih.govmdpi.com For instance, studies on similar molecules have shown that intramolecular forces can significantly influence the planarity and properties of the nitro group and the benzene (B151609) ring. mdpi.commdpi.com In related benzyl ether derivatives, the torsion angle of the C-O-C-C unit typically indicates a conformation close to anti. nih.gov DFT analysis would quantify the energetic cost of deviations from this lowest-energy state, providing insight into the molecule's flexibility.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net

For this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energies of both the HOMO and LUMO, making the molecule more electrophilic. mdpi.com The electron-donating character of the benzyloxy group would counteract this effect to some extent.

Quantum chemical calculations would provide the energies of these orbitals and map their spatial distribution. The LUMO is likely to be localized over the nitro-substituted benzene ring, indicating that this is the most probable site for nucleophilic attack. The HOMO might have significant contributions from the benzyloxy ring, suggesting it as a potential site for electrophilic attack. From these orbital energies, key reactivity descriptors can be calculated, as shown in the table below.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies lower reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic character of the molecule. |

Molecular Dynamics Simulations to Elucidate Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rutgers.edupaneth.pl An MD simulation of this compound, either in a solvent or in a simulated crystal lattice, would map its conformational landscape by exploring the accessible rotational states and vibrational motions at a given temperature. nih.gov

These simulations can reveal the flexibility of the ether linkage and how intermolecular forces, such as solvent interactions or crystal packing forces, influence the preferred conformations. researchgate.netnih.gov For example, MD could show how hydrogen bonding with solvent molecules might stabilize or destabilize certain intramolecular arrangements. acs.org This provides a more realistic picture of the molecule's behavior in a chemical environment than static calculations alone.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions. For nitroaromatic compounds, Quantitative Structure-Activity Relationship (QSAR) models are often developed to predict properties like toxicity or mutagenicity based on molecular descriptors. nih.govnih.govdntb.gov.uamdpi.comresearchgate.net

For this compound, computational models can predict its reactivity in various organic transformations. The analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, would highlight electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule. The nitro group strongly deactivates the substituted ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. Computational models can calculate the activation energies for different possible reaction pathways, thereby predicting the most likely products and the regioselectivity of a given transformation.

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic data, which can then be used to validate both the computational model and the experimental structure determination. DFT calculations are widely used to predict NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. nih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical values with experimental data provides a rigorous method for structural assignment. researchgate.netarpgweb.com Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations or solvent effects in the computational model. nih.gov

Similarly, the vibrational frequencies from theoretical calculations can be correlated with the peaks observed in experimental IR and Raman spectra. epstem.net This correlation helps in assigning specific vibrational modes (e.g., C-F stretch, NO₂ symmetric and asymmetric stretches, C-O-C ether stretches) to the observed spectral bands.

| Spectroscopic Technique | Predicted Parameter | Application for this compound |

|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts (δ) | Confirm structural connectivity and assign specific resonances. researchgate.net |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Assign functional group vibrations (e.g., NO₂, C-F, C-O-C). epstem.net |

| UV-Vis | Excitation Energies (λmax) | Identify electronic transitions, often related to π-π* transitions in the aromatic rings. |

Vi. Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by measuring its mass with extremely high precision. For 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, with a molecular formula of C₁₃H₁₀FNO₃, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass measurement that can be compared to this theoretical value, typically within a few parts per million (ppm), to confirm the molecular formula.

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques used to generate the protonated molecule [M+H]⁺ or other adducts for analysis. The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, key fragmentation pathways would include the cleavage of the benzylic ether bond, which is expected to be a dominant process.

Expected Key Fragmentation Ions:

Loss of the benzyl (B1604629) group: Cleavage of the C-O bond between the benzyl group and the phenyl ring would lead to a prominent fragment.

Formation of the tropylium (B1234903) ion: The benzyl fragment itself (C₇H₇⁺) can rearrange to the stable tropylium ion at m/z 91.

Cleavage related to the nitro group: Loss of NO₂ or NO can also be observed.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Expected Key Fragments (m/z) |

|---|---|---|---|

| C₁₃H₁₀FNO₃ | [M+H]⁺ | 248.0717 | 91.0542 (C₇H₇⁺), 156.0177 (M - C₇H₇)⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between atoms.

A full assignment of the structure requires analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The spectrum for this compound would show distinct signals for the protons on the benzyloxy group's phenyl ring, the benzylic methylene (B1212753) (-CH₂-) protons, and the three protons on the substituted nitrobenzene (B124822) ring. The protons on the nitro-substituted ring are expected to be in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and fluoro groups. The benzylic protons would appear as a singlet around δ 5.0-5.5 ppm, and the benzyl ring protons would be found in the aromatic region, typically around δ 7.3-7.5 ppm. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond coupling (¹JCF), appearing as a doublet. Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. The presence of the nitro and ether groups will also significantly influence the chemical shifts of the aromatic carbons. spectrabase.com

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance would be expected, and its coupling to adjacent protons (³JHF) would be observable in high-resolution spectra, confirming its position on the aromatic ring. spectrabase.com

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Nitro-substituted ring protons | 7.0 - 8.5 | Doublets, Doublet of doublets (dd) due to H-H and H-F coupling |

| ¹H | Benzyl ring protons | 7.3 - 7.5 | Multiplet |

| ¹H | Methylene protons (-CH₂-) | 5.0 - 5.5 | Singlet |

| ¹³C | C-F | 150 - 165 | Doublet, large ¹JCF coupling |

| ¹³C | Aromatic Carbons | 110 - 150 | Singlets and doublets (due to C-F coupling) |

| ¹³C | Methylene Carbon (-CH₂-) | ~70 | Singlet |

| ¹⁹F | Ar-F | -100 to -125 | Multiplet due to coupling with aromatic protons |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei. youtube.comscience.govepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. It would be used to trace the connectivity of the protons on the substituted nitrobenzene ring and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is essential for assigning the signals in the ¹³C spectrum by linking them to their known proton assignments. For example, it would definitively link the methylene proton signal to the methylene carbon signal. epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). HMBC is vital for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key correlations would include the one between the benzylic methylene protons and the carbon of the nitrobenzene ring to which the ether is attached, as well as the ipso-carbon of the benzyl ring. epfl.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jconsortium.com

The IR spectrum of this compound would display strong, characteristic absorption bands confirming the presence of its key functional groups. rsc.org The nitro group (NO₂) gives rise to two distinct and intense stretching vibrations. The aromatic rings show C-H and C=C stretching vibrations, and the ether linkage has a characteristic C-O stretching band. The C-F bond also has a stretching vibration in the fingerprint region. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 |

| Aryl Ether (Ar-O-C) | Stretching | 1200 - 1275 |

| Aryl Fluoride (B91410) (C-F) | Stretching | 1100 - 1250 |

Raman spectroscopy provides complementary information. While the nitro group stretches are also Raman active, non-polar bonds like the aromatic C=C stretches often give stronger signals in Raman than in IR.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the direct visualization of the molecule, providing accurate bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of related structures like 1-Benzyloxy-4-nitrobenzene provides insight into the expected solid-state behavior. researchgate.net X-ray analysis would reveal:

The relative orientation of the two aromatic rings.

The planarity of the nitrobenzene ring system.

Intermolecular interactions, such as C-H···O or π–π stacking, that govern the crystal packing arrangement. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility. nih.gov

Should a suitable single crystal be grown, this technique would provide the ultimate confirmation of the molecular structure and offer insights into its supramolecular chemistry.

Vii. Biological and Biomedical Research Applications of 1 Benzyloxy 2 Fluoro 4 Nitrobenzene Derivatives

Investigation of Biological Activities of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene Analogs

The core structure of this compound can be chemically modified to produce a library of analogs. These analogs are then subjected to biological screening to identify compounds with potential therapeutic effects. The presence of the nitroaromatic moiety is a key determinant of the biological activities observed in many of its derivatives.

Nitroaromatic compounds, including derivatives of this compound, have been a subject of interest for their potential antimicrobial and anticancer properties. The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic species.

Research into related nitroaromatic compounds has demonstrated their potential as antimicrobial agents. For instance, a study on nitrobenzyl-oxy-phenol derivatives revealed that compound 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to the antibiotic ciprofloxacin. researchgate.net